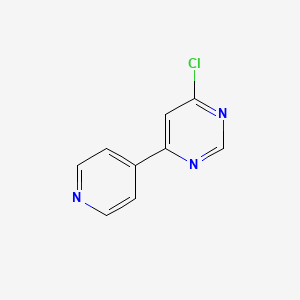

4-Chloro-6-pyridin-4-ylpyrimidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-6-pyridin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c10-9-5-8(12-6-13-9)7-1-3-11-4-2-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPIABLRIGFPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 6 Pyridin 4 Ylpyrimidine and Its Analogs

Strategies for Core Pyrimidine (B1678525) Ring Assembly

The foundational step in producing many substituted pyrimidines is the creation of the heterocyclic ring itself. Cyclocondensation reactions are a cornerstone of this process.

The synthesis of the crucial precursor, 4,6-dichloropyrimidine (B16783), can be achieved through several cyclocondensation pathways. One common industrial method involves the reaction of diethyl malonate with formamide (B127407) in the presence of a base like sodium ethoxide. This initially forms 4,6-dihydroxypyrimidine. google.com Subsequent chlorination of this intermediate, often using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), yields 4,6-dichloropyrimidine. google.comchemicalbook.com

Another patented method describes the synthesis of chlorinated pyrimidines by reacting imidoyl chlorides with phosgene (B1210022). googleapis.com For instance, reacting formamide and acetamide (B32628) with hydrogen chloride and phosgene can produce 4,6-dichloropyrimidine. googleapis.com These methods provide access to the key dichlorinated pyrimidine scaffold required for further functionalization.

Functionalization of the Pyrimidine Nucleus

With the pyrimidine core in place, the introduction of the pyridin-4-yl group and other functionalities is achieved through reactions that substitute the chlorine atoms. The two chlorine atoms on 4,6-dichloropyrimidine exhibit different reactivities, allowing for selective modifications.

The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). acs.org The chlorine atoms at the C4 and C6 positions are particularly activated for displacement by nucleophiles. This reactivity is fundamental for introducing a wide range of substituents.

In symmetrically substituted 4,6-dichloropyrimidines, the reaction with one equivalent of a nucleophile typically leads to monosubstitution. For instance, 4,6-dichloropyrimidine can be monoaminated in a catalyst-free reaction with various amines at elevated temperatures to yield 4-amino-6-chloropyrimidine (B18116) derivatives. nih.gov The reaction of 2,4,6-trichloropyrimidine (B138864) with phenolate (B1203915) anions also shows a high degree of regioselectivity for the C4 position. acs.org This inherent selectivity is crucial for building complex molecules in a controlled manner. While many SNAr reactions on chloropyrimidines proceed under thermal conditions, the introduction of a second amino group often requires metal catalysis. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution on Chloropyrimidines

| Starting Material | Nucleophile | Conditions | Product | Reference |

| 4,6-Dichloropyrimidine | Adamantylalkylamines | K₂CO₃, DMF, 140 °C | 4-Alkylamino-6-chloropyrimidines | nih.gov |

| 2,4,6-Trichloropyrimidine | Phenolate ion | Polar solvents | 2-Chloro-4-phenoxy-6-chloropyrimidine | acs.org |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amines | Mild conditions | 2,4-Diamino-6-chloropyrimidine-5-carbaldehyde derivatives | mdpi.com |

The regioselectivity of SNAr on dichloropyrimidines can be influenced by substituents on the ring. For 2,4-dichloropyrimidines, substitution usually occurs at the C4 position. wuxiapptec.com However, the presence of an electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position. wuxiapptec.com Theoretical calculations using Density Functional Theory (DFT) show that the susceptibility of a carbon atom to nucleophilic attack correlates with the magnitude of the Lowest Unoccupied Molecular Orbital (LUMO) at that position, providing a predictive model for this regioselectivity. wuxiapptec.commdpi.com

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, representing the key strategy for synthesizing the title compound, 4-Chloro-6-pyridin-4-ylpyrimidine.

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for creating C-C bonds, particularly for linking aromatic and heteroaromatic rings. researchgate.net The synthesis of this compound is efficiently achieved by the selective Suzuki coupling of 4,6-dichloropyrimidine with pyridine-4-boronic acid.

Research has demonstrated the successful arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using a palladium catalyst. mdpi.comresearchgate.net These studies have optimized reaction conditions, finding that catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base such as potassium phosphate (B84403) (K₃PO₄) and a solvent like 1,4-dioxane (B91453) provide good to excellent yields. mdpi.comresearchgate.net It was noted that electron-rich boronic acids tend to give better yields in these couplings. mdpi.com Ligand-controlled systems, for example using sterically hindered N-heterocyclic carbene (NHC) ligands, can provide high selectivity for coupling at the C4 position of dichloropyrimidines, even at room temperature. nih.gov

Table 2: Palladium-Catalyzed Suzuki Coupling of Dichloropyrimidines

| Pyrimidine Substrate | Boronic Acid | Catalyst System | Base / Solvent | Product | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ / 1,4-Dioxane | 5-(4-bromophenyl)-4-chloro-6-(4-methoxyphenyl)pyrimidine | mdpi.comresearchgate.net |

| 2,4-Dichloropyridine | Phenylboronic acid | Pd/IPr | K₂CO₃ / Toluene | 2-Chloro-4-phenylpyridine | nih.gov |

| 4,6-Dichloropyrimidine | Pyridine-4-boronic acid | Pd(OAc)₂ / ADHP | Aqueous | 4-Chloro-6-(pyridin-4-yl)pyrimidine | core.ac.uk |

This methodology allows for the installation of the pyridin-4-yl group at one of the chloro positions, leaving the second chlorine available for subsequent functionalization, such as a nucleophilic aromatic substitution or a second, different cross-coupling reaction. nih.gov

For the introduction of nitrogen-based nucleophiles, copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide a valuable alternative to palladium-catalyzed aminations. Historically, these reactions required harsh conditions, but the development of ligand-assisted protocols has enabled these transformations to occur under much milder conditions. researchgate.net

Inexpensive and readily available copper(I) salts, such as CuI, are typically used as the catalyst. The efficiency and scope of the reaction are greatly improved by the addition of a ligand. A variety of ligands have been shown to be effective, including bidentate N,O-ligands like pipecolinic acid. researchgate.net These catalyst systems are capable of mediating the N-arylation of a wide range of nitrogen-containing compounds, including amines and heterocycles, with chloro-heteroaromatic substrates. This method is particularly useful for forming the second C-N bond on a pyrimidine ring that has already undergone a C-C coupling, leading to diverse di-substituted products. nih.gov

Cross-Coupling Methodologies for Aryl/Heteroaryl Introduction

Iron-Catalyzed Kumada Coupling

The Kumada cross-coupling reaction represents a powerful tool for the formation of carbon-carbon bonds. While traditionally reliant on palladium or nickel catalysts, the use of iron has emerged as a more cost-effective and environmentally friendly alternative. princeton.edunih.gov Iron's abundance and low toxicity make it an attractive catalyst for industrial applications. princeton.edu

Iron-catalyzed Kumada coupling has been successfully employed for the synthesis of various pyrimidine derivatives. sci-hub.se The reaction typically involves the coupling of a Grignard reagent with an organic halide in the presence of an iron catalyst, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃). nih.govresearchgate.net For the synthesis of this compound analogs, this could involve the reaction of a pyridinyl Grignard reagent with a dihalopyrimidine or the coupling of a pyrimidinyl Grignard reagent with a halopyridine.

Research has demonstrated the efficacy of iron-catalyzed cross-coupling for creating C-C bonds with N-heterocyclic chlorides, achieving high yields. researchgate.net The use of a THF and tBuOMe solvent mixture has been noted as crucial for minimizing homocoupling side reactions. researchgate.net Furthermore, continuous flow technology has been shown to improve reaction yields and safety by managing the exothermic nature of the reaction. researchgate.net

A study on the iron-catalyzed Kumada cross-coupling of pyrimidin-2-yl phosphates with Grignard reagents reported moderate to high yields of C2-functionalized pyrimidines with short reaction times at room temperature. sci-hub.se This method demonstrated good functional group tolerance. sci-hub.se Similarly, iron-catalyzed cross-coupling of chlorobenzenesulfonates with alkyl Grignard reagents has been achieved with high efficiency and excellent chemoselectivity, highlighting the versatility of iron catalysts. nih.gov

Table 1: Examples of Iron-Catalyzed Kumada Coupling for Pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Yield (%) | Reference |

| Pyrimidin-2-yl phosphate | Aryl/Alkyl Grignard reagent | Iron salt | Moderate to High | sci-hub.se |

| 2-Chloropyrazine | Aryl Grignard reagent | Fe(acac)₃ (0.5 mol%) | High | researchgate.net |

| Chlorobenzenesulfonates | Alkyl Grignard reagent | Fe(acac)₃ | High to Excellent | nih.gov |

| 4-Amino-6-chloropyrimidines | Aryl halides | Nickel(II) catalyst with sacrificial iron anode | Moderate to High | nih.gov |

Derivatization at the Pyridinyl Moiety

Modification of the pyridinyl portion of this compound allows for the exploration of a wider chemical space and the potential for new biological activities. Various synthetic strategies can be employed to introduce substituents onto the pyridine (B92270) ring.

One common approach is through the use of pre-functionalized pyridines in the initial coupling reaction. For instance, employing a substituted pyridinyl Grignard reagent in a Kumada coupling would directly yield a derivatized product.

Post-synthetic modification of the pyridine ring is another viable route. Reactions such as electrophilic aromatic substitution can be utilized, although the electron-deficient nature of the pyridine ring can make these reactions challenging. The reactivity can be enhanced by the presence of activating groups on the pyridine ring. For example, the presence of an electron-donating group like a hydroxyl group can facilitate bromination at multiple positions on the pyridine ring. youtube.com

The synthesis of substituted pyridines can also be achieved through various ring-forming reactions. For example, a one-pot, four-component reaction under microwave irradiation has been used to produce novel pyridine derivatives in excellent yields. nih.gov Another method involves the condensation of 1,5-dicarbonyl compounds with ammonia, which, after oxidation, yields substituted pyridines. youtube.com

Table 2: Methods for Pyridine Ring Derivatization

| Method | Description | Key Features | Reference |

| Multi-component Reaction | One-pot synthesis from multiple starting materials. | High efficiency, atom economy, reduced reaction times. nih.gov | nih.gov |

| Ring-closing Metathesis | Formation of the pyridine ring from diene precursors. | Access to a wide range of substitution patterns. | organic-chemistry.org |

| Photo-promoted Ring Contraction | Conversion of pyridines to pyrrolidine (B122466) derivatives. | Provides access to different heterocyclic scaffolds. nih.gov | nih.gov |

| Addition of Grignard Reagents | Reaction with pyridine N-oxides to introduce substituents. | Yields 2-substituted pyridines. organic-chemistry.org | organic-chemistry.org |

Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize environmental impact and improve efficiency. rasayanjournal.co.inpowertechjournal.com These approaches focus on the use of safer solvents, renewable feedstocks, and energy-efficient reaction conditions. powertechjournal.comresearchgate.net

Key green chemistry strategies applicable to the synthesis of this compound and its analogs include:

Catalysis: The use of reusable and non-toxic catalysts, such as iron, is a cornerstone of green chemistry. powertechjournal.commdpi.com Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. powertechjournal.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov It is recognized as a green chemistry tool for its efficiency. nih.gov

Ultrasonic Synthesis: The use of ultrasound can also accelerate reactions and is considered an environmentally friendly technique. rasayanjournal.co.inresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent, often through mechanochemical methods like ball milling, reduces waste and simplifies product purification. rasayanjournal.co.inresearchgate.net

Multi-component Reactions (MCRs): MCRs are highly efficient as they combine multiple synthetic steps into a single operation, reducing waste and saving time and resources. rasayanjournal.co.in

Use of Greener Solvents: When solvents are necessary, the use of environmentally benign options like water or ionic liquids is preferred. rasayanjournal.co.inresearchgate.net

The application of these green methodologies has been shown to produce pyrimidines with higher yields, less environmental impact, and financial benefits. rasayanjournal.co.in For instance, a green synthetic route for pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines using magnetized deionized water as a solvent under catalyst-free conditions has been developed, offering numerous advantages over traditional methods. researchgate.net

Table 3: Green Chemistry Techniques in Pyrimidine Synthesis

| Technique | Advantages | Example Application | Reference |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, pure products. nih.gov | One-pot, four-component synthesis of pyridine derivatives. nih.gov | nih.gov |

| Ultrasound Irradiation | Short reaction times, excellent yields at room temperature. researchgate.net | Synthesis of benzo powertechjournal.comresearchgate.netthiazolo[3,2-a]pyrimidine analogues. researchgate.net | researchgate.net |

| Solvent-Free Ball Milling | Reduced waste, ease of product isolation, use of recyclable catalysts. researchgate.net | One-pot multicomponent synthesis of various pyrimidine derivatives. researchgate.net | researchgate.net |

| Multi-component Reactions | Eco-friendly efficiency, atom economy, reduced reaction times. rasayanjournal.co.in | Synthesis of pyrimidine derivatives in a single pot. rasayanjournal.co.in | rasayanjournal.co.in |

| Use of Green Solvents | Reduced toxicity and environmental impact. researchgate.net | Synthesis of pyrano[2,3‐d]pyrimidines using magnetized deionized water. researchgate.net | researchgate.net |

Chemical Reactivity and Transformations of 4 Chloro 6 Pyridin 4 Ylpyrimidine

Nucleophilic Displacement Reactions at the Chloro Position

The chlorine atom at the 4-position of the pyrimidine (B1678525) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of the synthetic utility of 4-chloro-6-pyridin-4-ylpyrimidine, allowing for the introduction of a wide array of functional groups. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion to restore aromaticity. youtube.com

The ease of this substitution is influenced by the nature of the nucleophile and the reaction conditions. A variety of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the chloro group. For instance, reactions with amines are commonly used to synthesize 4-amino-6-pyridin-4-ylpyrimidine derivatives. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

| Nucleophile | Reagent/Conditions | Product |

| Amines | Primary or secondary amines, often with a base (e.g., K₂CO₃, Et₃N) in a solvent like DMF or ethanol (B145695). | 4-Amino-6-pyridin-4-ylpyrimidine derivatives |

| Alcohols | Alkoxides (e.g., sodium methoxide) in the corresponding alcohol. | 4-Alkoxy-6-pyridin-4-ylpyrimidine derivatives |

| Thiols | Thiolates (e.g., sodium thiophenoxide) in a suitable solvent. | 4-(Thioether)-6-pyridin-4-ylpyrimidine derivatives |

This table presents generalized reaction conditions. Specific conditions may vary depending on the substrate and nucleophile.

Research has shown that the regioselectivity of nucleophilic substitution on chloropyrimidines can be influenced by the presence of other substituents on the ring. nih.gov While this compound has a specific substitution pattern, the principles governing these reactions are broadly applicable to other substituted pyrimidines. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring facilitates nucleophilic attack at the 4-position.

Reactivity of the Pyrimidine Nitrogen Atoms

The nitrogen atoms within the pyrimidine ring of this compound are basic and can participate in various chemical transformations. Their lone pairs of electrons make them susceptible to reactions with electrophiles.

One common reaction is N-alkylation, where an alkyl group is introduced onto one of the nitrogen atoms. This is typically achieved by treating the compound with an alkyl halide. The position of alkylation can be influenced by steric and electronic factors.

Another potential reaction is the formation of N-oxides. This is usually accomplished by treating the parent compound with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA). The resulting N-oxides can exhibit altered reactivity and solubility profiles compared to the parent heterocycle.

While specific studies on the N-oxidation of this compound are not extensively detailed in the provided search results, the general reactivity of pyrimidine nitrogens suggests this as a plausible transformation. The pyridine (B92270) nitrogen can also undergo similar reactions, potentially leading to a mixture of products.

Formation of Polycyclic and Fused Heterocyclic Systems

This compound serves as a valuable building block for the synthesis of more complex polycyclic and fused heterocyclic systems. rsc.org The reactive chloro group allows for the annulation of additional rings onto the pyrimidine core.

One common strategy involves a nucleophilic substitution reaction followed by an intramolecular cyclization. For example, reacting this compound with a bifunctional nucleophile, such as an amino alcohol or a diamine, can lead to the formation of a new ring fused to the pyrimidine.

| Reactant | Reaction Type | Resulting System |

| Bifunctional nucleophiles (e.g., ethylenediamine, aminoethanol) | Nucleophilic substitution followed by intramolecular cyclization | Fused bicyclic systems (e.g., dihydropyrimido-fused heterocycles) |

| Reagents for cycloaddition reactions | [4+2] cycloadditions (Diels-Alder) or other pericyclic reactions | Polycyclic aromatic systems |

This table provides illustrative examples of how this compound can be used to construct polycyclic systems. The specific outcomes depend on the reagents and reaction conditions.

The synthesis of pyrido[4,3-d]pyrimidines, a class of fused heterocyclic compounds, often utilizes pyrimidine derivatives as starting materials. rsc.org By strategically introducing functional groups through the displacement of the chloro-substituent, subsequent reactions can be orchestrated to build the desired polycyclic framework. These complex structures are of interest in medicinal chemistry and materials science.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-Chloro-6-pyridin-4-ylpyrimidine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) and pyridine (B92270) rings. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent. In a typical deuterated solvent like DMSO-d₆, the pyridyl protons are anticipated to appear as two sets of doublets in the aromatic region, while the pyrimidine protons will present as singlets. For comparison, in related 4-(pyridyl)pyrimidine compounds, the pyrimidine protons H-2, H-5, and H-6 show specific deshielding effects upon quaternization of the N1 atom of the pyrimidine ring. uni.lu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by providing the chemical shifts for all carbon atoms in the molecule. The carbon atoms attached to or in proximity to the electronegative chlorine and nitrogen atoms are expected to be shifted downfield. For instance, in a related compound, 4-chloro-6-methyl-2-(pyridin-4-yl)pyrimidine (B1626869), the carbon atoms of the pyrimidine and pyridine rings exhibit characteristic chemical shifts that are influenced by their electronic environment. iosrjournals.org

Expected ¹H and ¹³C NMR Data The following table is predictive and based on the analysis of structurally similar compounds.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine-H5 | ~7.5 - 8.0 | ~110 - 115 |

| Pyrimidine-H2 | ~8.8 - 9.2 | ~158 - 162 |

| Pyridine-H2', H6' | ~8.7 - 8.9 (d) | ~150 - 152 |

| Pyridine-H3', H5' | ~7.8 - 8.0 (d) | ~121 - 123 |

| Pyrimidine-C4 | - | ~163 - 165 |

| Pyrimidine-C6 | - | ~160 - 162 |

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Predicted Mass Spectrometry Data: For the related compound 4-chloro-6-methyl-2-(pyridin-4-yl)pyrimidine (C₁₀H₈ClN₃), the predicted monoisotopic mass is 205.0407 Da. iosrjournals.org The mass spectrum would show a characteristic isotopic pattern for the presence of a chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Similarly, for 4-chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine (B1486584) (C₁₁H₁₀ClN₃), the predicted monoisotopic mass is 219.0563 Da. nih.gov Based on these analogs, the expected exact mass for this compound (C₉H₅ClN₄) can be calculated.

The fragmentation of these molecules under electron ionization (EI) would likely involve the loss of the chlorine atom, followed by fragmentation of the pyrimidine and pyridine rings. The study of fragmentation patterns of similar pyrimidine derivatives reveals common losses of small molecules like HCN and radicals.

Predicted Fragmentation Data Based on general fragmentation patterns of chlorinated aromatic heterocycles.

| m/z Value | Possible Fragment |

|---|---|

| M+ | [C₉H₅ClN₄]⁺ |

| M+2 | [C₉H₅³⁷ClN₄]⁺ |

| M-Cl | [C₉H₅N₄]⁺ |

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and vibrational modes of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and pyridine rings would appear in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration is typically observed in the lower frequency region, around 600-800 cm⁻¹. For instance, the IR spectrum of a related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, shows C=N stretching bands at 1658 and 1614 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.

Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N/C=C Ring Stretch | 1400 - 1600 |

Electronic Spectroscopy (UV-Visible)

UV-Visible spectroscopy is used to study the electronic transitions within the molecule. The spectrum is influenced by the conjugated π-system of the pyridinylpyrimidine core.

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. A study on 4,6-dihydrazone pyrimidine derivatives containing a pyridine moiety showed strong absorption peaks near 205 nm. nist.gov Another study on 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines reported absorption maxima that were dependent on the solvent polarity.

Expected UV-Visible Absorption Maxima

| Transition | Expected λmax (nm) |

|---|---|

| π → π* | ~220 - 280 |

X-ray Diffraction Studies

X-ray diffraction analysis of a single crystal would provide the definitive three-dimensional structure of this compound, including bond lengths, bond angles, and intermolecular interactions.

Expected Crystallographic Parameters Based on analysis of similar structures.

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Dihedral Angle (Pyrimidine-Pyridine) | < 20° |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-chloro-6-pyridin-4-ylpyrimidine, DFT calculations are employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. These calculations provide a foundational understanding of the molecule's intrinsic characteristics.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Parameter | Description | Predicted Value/Insight |

| Optimized Geometry | The most stable 3D arrangement of atoms. | Provides bond lengths, bond angles, and dihedral angles for further simulations. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on electron-rich regions like the pyridine (B92270) and pyrimidine (B1678525) rings. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Distributed across the pyrimidine ring, influenced by the electronegative chlorine atom. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates the molecule's chemical reactivity and stability. |

| MEP Map | Visualizes electrostatic potential on the electron density surface. | Reveals negative potential (red/yellow) near nitrogen atoms, indicating sites for electrophilic attack or hydrogen bonding, and positive potential (blue) elsewhere. |

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. For this compound and its analogs, docking studies are essential for identifying potential biological targets and understanding the key interactions that govern binding.

The pyridopyrimidine scaffold is a known inhibitor of various kinases, particularly cyclin-dependent kinases (CDKs) like CDK4 and CDK6, which are crucial regulators of the cell cycle and are implicated in cancers such as breast cancer. nih.govnih.gov In a typical docking study, the crystal structure of the target protein (e.g., CDK6) is obtained from a database like the Protein Data Bank (PDB). The ligand, this compound, is then placed into the active site of the protein, and a scoring function is used to estimate the binding free energy. nih.govtubitak.gov.tr The results highlight crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the binding pocket.

Table 2: Illustrative Molecular Docking Results against CDK6

| Parameter | Description | Finding |

| Binding Affinity (Score) | An estimation of the binding free energy (e.g., in kcal/mol). | A lower score indicates a stronger, more favorable binding interaction. |

| Key Hydrogen Bonds | Specific hydrogen bond interactions with amino acid residues. | Potential H-bonds between the pyrimidine or pyridine nitrogens and backbone residues of the hinge region in the kinase. |

| Hydrophobic Interactions | Interactions with nonpolar residues. | The pyridine and pyrimidine rings may form hydrophobic contacts with residues like Val, Ala, and Leu in the active site. |

| Binding Pose | The predicted 3D orientation of the ligand within the binding site. | Shows how the molecule fits within the pocket and orients its functional groups for optimal interaction. |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the system. nih.gov

Starting from the best-docked pose, the complex is placed in a simulated physiological environment (a box of water molecules and ions). The forces on each atom are calculated, and Newton's laws of motion are applied to simulate their movement over a period typically ranging from nanoseconds to microseconds. Analysis of the MD trajectory can confirm the stability of key hydrogen bonds and hydrophobic interactions identified in docking. nih.govnih.gov Metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to assess conformational stability.

Table 3: Key Analyses from Molecular Dynamics Simulations

| Analysis | Purpose |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atoms from a reference structure over time to assess overall stability of the complex. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues to identify flexible or rigid regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds over the simulation time to determine their persistence. |

| Binding Free Energy Calculation | More accurate estimation of binding affinity (e.g., using MM/PBSA or MM/GBSA methods) by averaging over multiple conformations. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For a series of analogs based on the this compound scaffold, a QSAR model can be developed to predict the activity of newly designed, unsynthesized molecules. nih.gov

The process involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic properties, and steric or topological features. nih.gov Statistical methods, like partial least squares (PLS) analysis, are then used to build a mathematical equation that relates these descriptors to the observed activity. nih.gov The resulting model can identify which structural features are most important for enhancing or diminishing activity, thereby guiding the synthesis of more potent compounds. nih.gov

Table 4: Common Descriptors Used in QSAR Studies

| Descriptor Type | Example | Property Represented |

| Electronic | Dipole Moment, Atomic Charges | Charge distribution and polar interactions. |

| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes. |

| Steric | Molar Refractivity (MR), Molecular Volume | Size, shape, and bulk of the molecule or substituents. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity. |

Electronic Structure and Reactivity Studies

An in-depth analysis of the electronic structure of this compound provides critical information about its chemical reactivity. As suggested by DFT calculations, the distribution of electrons is not uniform across the molecule. The nitrogen atoms in both the pyrimidine and pyridine rings create regions of high electron density, making them potential hydrogen bond acceptors.

In Silico Prediction of Biological Activity Spectrum

Beyond investigating a single target, computational methods can predict a broad spectrum of potential biological activities for a given compound. nih.gov This is achieved using software and algorithms that compare the structure of this compound against large databases of compounds with known biological activities.

Based on structural similarity to known active molecules, these programs can generate a list of probable activities, often ranked by a probability score. For a pyridopyrimidine scaffold, the predicted activities would likely include protein kinase inhibition, anti-inflammatory effects, and antiviral properties, reflecting the known therapeutic potential of this chemical class. nih.gov This approach is valuable in the early stages of drug discovery for identifying novel applications for a compound (drug repositioning) and for flagging potential off-target effects that might lead to toxicity.

Table 5: Hypothetical Predicted Biological Activity Spectrum for this compound

| Predicted Activity | Pa (Probability to be Active) | Potential Target Class |

| Protein Kinase Inhibitor | > 0.7 | CDKs, EGFR, VEGFR |

| Antineoplastic | > 0.6 | Cancer-related pathways |

| Anti-inflammatory | > 0.5 | COX, Cytokine signaling |

| Antiviral | > 0.4 | Viral proteases or polymerases |

Structure Activity Relationship Sar and Rational Design Approaches

Impact of Substituent Patterns on Biological Potency and Selectivity

The biological potency and selectivity of derivatives of 4-chloro-6-pyridin-4-ylpyrimidine are significantly influenced by the nature and position of various substituents. The pyrimidine (B1678525) ring, being an electron-rich aromatic heterocycle, serves as a versatile scaffold for therapeutic applications, and its substitution patterns are critical for target interaction. mdpi.com

The introduction of a chlorine atom into a biologically active molecule can substantially improve its intrinsic activity. nih.gov In the context of pyrimidine derivatives, the 4-chloro substituent is a key reactive site, often utilized for further chemical modifications to introduce diverse functionalities. For instance, in the design of epidermal growth factor receptor (EGFR) inhibitors, 2,4-dichloro-6-methylpyrimidine (B20014) derivatives have been synthesized, where the chlorine atoms serve as handles for introducing different amine-containing moieties. nih.gov One of the most promising compounds from this series, L-18, demonstrated significant inhibitory activity against the EGFRT790M/L858R mutant kinase. nih.gov

Studies on other pyrimidine-based compounds have further highlighted the importance of substituent patterns. For example, in a series of pyrimidine derivatives designed as bone anabolic agents, the presence of a 4-methoxyphenyl (B3050149) group and a 4-chlorophenyl group at different positions on the pyrimidine ring was found to be active in promoting osteogenesis. nih.gov Further modifications, such as the introduction of a 5-bromo substituent and a 2,4,5-trimethoxyphenyl group, led to a highly efficacious compound. nih.gov Similarly, in the development of antitrypanosomal agents, 4-phenyl-6-(pyridin-3-yl)pyrimidines have been identified as a promising class of compounds. nih.gov

The antiproliferative activity of pyridine (B92270) derivatives has also been shown to be highly dependent on substituent patterns. The presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance activity, whereas halogen atoms or bulky groups may lead to a decrease in potency. nih.gov Specifically, increasing the number of methoxy groups on pyridine derivatives has been shown to correlate with increased antiproliferative activity. nih.gov

The following table summarizes the impact of different substituent patterns on the biological activity of pyrimidine and pyridine derivatives, providing insights into potential modifications of the this compound scaffold.

| Scaffold/Derivative | Substituent(s) | Biological Target/Activity | Key Findings |

| 2,4-dichloro-6-methylpyrimidine | Various amine moieties at C2 and C4 | EGFRT790M/L858R kinase | Compound L-18 showed potent and selective inhibition. nih.gov |

| 4,6-diarylpyrimidine | 4-methoxyphenyl and 4-chlorophenyl | Bone anabolism (osteogenesis) | Active in promoting bone formation. nih.gov |

| 4,6-diarylpyrimidine | 5-bromo, 4-(4-bromophenyl), 6-(2,4,5-trimethoxyphenyl) | Bone anabolism (osteogenesis) | Highly efficacious anabolic agent. nih.gov |

| 4-phenyl-6-(pyridin-3-yl)pyrimidine | - | Antitrypanosomal activity | Identified as a novel class of antitrypanosomal agents. nih.gov |

| Pyridine derivatives | -OCH3, -OH, -C=O, -NH2 | Antiproliferative activity | Enhanced activity observed with these groups. nih.gov |

| Pyridine derivatives | Halogens, bulky groups | Antiproliferative activity | Decreased activity observed with these groups. nih.gov |

Rational Design Strategies for Specific Target Interactions

Rational drug design plays a crucial role in developing potent and selective inhibitors based on the this compound scaffold. This approach involves leveraging the structural information of the target protein to design molecules that can bind with high affinity and specificity. Pyrimidine and pyridine cores are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets. researchgate.net

One common strategy is the hybridization of scaffolds. For instance, indolyl-pyrimidine hybrids have been designed and synthesized as antitumor agents. researchgate.net Another approach involves the isosteric replacement of one ring system with another to improve properties. For example, the design of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of tumor necrosis factor-alpha converting enzyme (TACE) and c-Src kinase involved using the pyrazolopyrimidine core as a bioisostere for purines.

In the context of kinase inhibitors, the pyrimidine ring often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The design of selective Janus kinase 3 (JAK3) inhibitors involved optimizing pyrimidine-4,6-diamine derivatives to interact with a unique cysteine residue (Cys909) in the JAK3 active site, leading to high selectivity. nih.gov Compound 11e from this series exhibited an impressive IC50 of 2.1 nM for JAK3. nih.gov

The design of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors provides another example of rational design. researchgate.net These compounds were designed to possess the essential pharmacophoric features of EGFR inhibitors, including a terminal hydrophobic head, a hydrophobic tail, and a flat hetero-aromatic system to occupy the adenine (B156593) binding pocket. researchgate.net Compound 8a from this series showed potent inhibitory activity against both wild-type and mutant EGFR. researchgate.net

Computational approaches, such as 3D-QSAR and molecular docking, are also integral to rational design. These methods help in understanding the structure-activity relationships and in optimizing lead compounds. For example, a computational study on pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors utilized pharmacophore mapping and 3D-QSAR to identify key features for biological activity and to design novel derivatives with improved docking scores. documentsdelivered.com

The table below illustrates various rational design strategies applied to pyrimidine and pyridine-based inhibitors.

| Design Strategy | Target | Scaffold/Derivative | Key Outcome |

| Scaffold Hybridization | Antitumor | Indolyl-pyrimidine hybrids | Broad-spectrum cytotoxic activity. researchgate.net |

| Hinge-Binding Motif | JAK3 | Pyrimidine-4,6-diamine | Selective inhibitor (Compound 11e, IC50 = 2.1 nM). nih.gov |

| Pharmacophore-Based Design | EGFR | Pyrido[2,3-d]pyrimidin-4(3H)-one | Potent dual inhibitor (Compound 8a). researchgate.net |

| Computational Design | TRAP1 | Pyrazolo[3,4-d]pyrimidine | Identification of novel derivatives with good docking scores. documentsdelivered.com |

Influence of Pyrimidine Core Modifications on Activity

One common modification is the fusion of the pyrimidine ring with other heterocyclic systems. This can lead to the creation of novel scaffolds with altered geometric and electronic properties, potentially enhancing their interaction with biological targets. Fused pyrimidine systems, such as thieno[2,3-d]pyrimidines, pyrrolo[3,2-d]pyrimidines, and pyrido[2,3-d]pyrimidines, have been extensively studied as EGFR inhibitors. nih.gov For instance, 4,5-disubstituted pyrrolo[3,2-d]pyrimidines have shown potent antiproliferative activity by dually inhibiting EGFR and ErbB2. nih.gov

Another strategy involves the isosteric replacement of the pyrimidine core. In a study on inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), the triazolopyrimidine core was systematically modified. Replacement of the triazolopyrimidine with an imidazo[1,2-a]pyrimidine (B1208166) was well-tolerated and in some cases enhanced binding affinity. However, replacing it with a triazolo[1,5-a]pyridine or a pyrazolo-[1,5-a]pyrimidine resulted in a significant reduction in activity, highlighting the crucial role of the nitrogen atoms within the pyrimidine ring for biological function.

Modifications at the C5 position of the pyrimidine ring are also of significant interest. mostwiedzy.plresearchgate.net The introduction of various substituents at this position can influence the molecule's biostability, bioavailability, and biological activity. researchgate.net For example, 5-halopyrimidines are known to exhibit anticancer and antiviral properties. researchgate.net

The following table summarizes the effects of different pyrimidine core modifications on biological activity.

| Core Modification | Resulting Scaffold | Target/Activity | Impact on Activity |

| Ring Fusion | Thieno[2,3-d]pyrimidine | EGFR | Dual inhibition of EGFR and ErbB2. nih.gov |

| Ring Fusion | Pyrrolo[3,2-d]pyrimidine | EGFR/ErbB2 | Potent antiproliferative activity. nih.gov |

| Isosteric Replacement | Imidazo[1,2-a]pyrimidine | PfDHODH | Activity maintained or slightly enhanced. |

| Isosteric Replacement | Triazolo[1,5-a]pyridine | PfDHODH | 100-fold reduction in binding affinity. |

| C5-Substitution | 5-Halopyrimidine | Anticancer/Antiviral | Enhanced biological properties. researchgate.net |

Role of Pyridinyl Moiety Substitutions in Ligand-Target Binding

The pyridinyl moiety in this compound plays a significant role in ligand-target binding, and substitutions on this ring can fine-tune the compound's biological activity and selectivity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic ring itself can participate in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions.

Modification of a phenyl ring to a pyridinyl moiety has been shown to lead to novel antimitotic agents. nih.gov In a series of pyridinyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates, the pyridinyl group was found to be a key component for their antiproliferative activity, acting as microtubule-destabilizing agents that bind to the colchicine-binding site of tubulin. nih.gov

Furthermore, substitutions on the pyridine ring itself can modulate activity. In the development of RANKL-induced osteoclastogenesis inhibitors, modifications to a pyridinylpyrimidine scaffold were explored. nih.gov While the initial hit compound had a simple pyridin-2-yl group, further optimization of other parts of the molecule led to potent orally available compounds. nih.gov

The table below highlights the role of the pyridinyl moiety and its substitutions in different classes of compounds.

| Compound Class | Role of Pyridinyl Moiety | Target | Key Finding |

| Pyrazol-4-yl-pyridine derivatives | Core scaffold component | M4 Muscarinic Receptor | Subtle modifications influenced activity as PAMs. researchgate.net |

| Pyridinyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates | Key pharmacophore | Tubulin (colchicine site) | Essential for antimitotic activity. nih.gov |

| Pyridinylpyrimidine derivatives | Scaffold for optimization | RANKL-induced osteoclastogenesis | Part of a scaffold for developing orally active inhibitors. nih.gov |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | Hinge-binding and hydrophobic interactions | EGFR | Essential for potent inhibition. researchgate.net |

Preclinical Investigations of Biological Activity

Kinase Inhibition Profiles

Derivatives of pyridinylpyrimidine are notable for their ability to inhibit a variety of protein kinases, which are crucial regulators of cellular processes. The high structural and sequential conservation of the ATP-binding site in kinases makes developing highly selective inhibitors challenging; however, many pyrimidine-based compounds have demonstrated significant potency and, in some cases, selectivity. nih.gov

Specific Kinase Targets (e.g., MARK4, CDK9, MetAP1/2, EGFR, Src/Abl, PDK1)

Microtubule Affinity-Regulating Kinase 4 (MARK4): A series of 4,6-disubstituted pyrimidine (B1678525) derivatives has been identified as inhibitors of MARK4, a protein kinase implicated in the pathology of neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov An ATPase inhibition assay confirmed that these compounds inhibit MARK4 with IC50 values in the micromolar range. nih.gov Computational docking and molecular dynamics simulations support these experimental findings, suggesting this class of pyrimidine derivatives represents a strong starting point for developing next-generation drugs targeting MARK4. nih.govnih.gov

Cyclin-Dependent Kinase 9 (CDK9): The cyclin-dependent kinases are key targets in cancer therapy due to their role in cell cycle regulation. mdpi.com A series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were developed as potent dual inhibitors of CDK6 and CDK9. The most active compound from this series demonstrated a balanced potency against both kinases and good selectivity over other CDKs, such as CDK2.

Methionine Aminopeptidases (MetAP1/2): Methionine aminopeptidases are essential metalloproteases, and their inhibition is a target for anti-cancer and anti-angiogenesis therapies. A class of 2-pyridinylpyrimidine compounds was discovered to potently inhibit both human MetAP1 (HsMetAP1) and MetAP2. nih.gov Through systematic analysis, researchers identified 5-chloro-6-methyl-2-pyridin-2-ylpyrimidine as the core structural element required for the inhibition of HsMetAP1. nih.gov However, it was noted that the inhibitory activity of some of these early derivatives against purified HsMetAP1 was dependent on the presence of cobalt (Co(II)) ions, which may not be physiologically relevant. nih.gov

Epidermal Growth Factor Receptor (EGFR): Pyrimidine-based structures are recognized for their ability to inhibit EGFR tyrosine kinase, a key driver in several cancers. ekb.eg Novel N4-substituted-phenyl-6-substituted-phenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, synthesized from 4-chloro-pyrrolo[2,3-d]pyrimidine precursors, have shown potent inhibitory activity against EGFR. nih.gov For instance, a 2-methylphenyl-substituted compound with a 4-chloro anilino substitution was equipotent to the standard EGFR inhibitor PD153035. nih.gov

Src/Abl and PDK1: While specific studies focusing on the inhibition of Src, Abl, or PDK1 by 4-Chloro-6-pyridin-4-ylpyrimidine itself are not prominent in the reviewed literature, the broader family of pyrimidine derivatives is widely explored for activity against a vast range of kinases. The development of compounds like Imatinib, a pyrimidine derivative that targets Abl, showcases the scaffold's potential. Further screening of this compound derivatives against these and other kinases could reveal additional activities.

Table 1: Kinase Inhibition by Pyridinylpyrimidine Derivatives

| Kinase Target | Derivative Class | Key Findings | Reference(s) |

|---|---|---|---|

| MARK4 | 4,6-disubstituted pyrimidines | IC50 values in the micromolar range; potential for Alzheimer's treatment. | nih.gov, nih.gov |

| CDK9/CDK6 | 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamines | Potent dual inhibition; selectivity over CDK2. | |

| MetAP1 | 5-chloro-6-methyl-2-pyridin-2-ylpyrimidine | Identified as the minimum structural element for HsMetAP1 inhibition. | nih.gov |

| EGFR | N4-aryl-pyrrolo[2,3-d]pyrimidines | Potent inhibition, with some derivatives being equipotent to standard inhibitors. | nih.gov |

Anti-proliferative and Antitumor Mechanisms in Preclinical Models

The kinase-inhibiting properties of pyridinylpyrimidine derivatives translate into significant anti-proliferative and antitumor effects in various preclinical models. Because pyrimidines are essential building blocks of nucleic acids, their analogues can interfere with DNA synthesis and cell division, leading to cell death. mdpi.com

Derivatives have been evaluated against numerous human tumor cell lines, demonstrating broad activity against leukemia, melanoma, and cancers of the lung, colon, brain, ovary, and breast. nih.gov Certain pyrimidine derivatives have shown potent cytotoxicity against various cancer cell lines, including HePG-2, MCF-7, and HCT-116. researchgate.net

The mechanisms underlying these antitumor effects are often linked to the specific kinases they inhibit. For example, the dual CDK6/9 inhibiting derivatives suppress downstream signaling pathways, leading to the inhibition of cell proliferation by blocking cell cycle progression and inducing apoptosis. Similarly, pyrimidine derivatives targeting EGFR have been shown to inhibit the proliferation of A431 epidermoid carcinoma cells. nih.gov Other proposed mechanisms include the inhibition of enzymes crucial for cancer cell survival, such as dihydrofolate reductase and cyclooxygenase-2 (COX-2). ekb.eg

Table 2: Anti-proliferative Activity of Pyrimidine Derivatives Against Cancer Cell Lines

| Derivative Class | Cell Lines | Key Findings | Reference(s) |

|---|---|---|---|

| General Pyridines/Pyrimidines | 59 human tumor cell lines (leukemia, melanoma, lung, colon, etc.) | Broad-spectrum antitumor activity at low concentrations. | nih.gov |

| Pyrido[2,3-d]pyrimidines | A549 (lung) | Strong cytotoxic effects observed at 50-100 μM concentrations. | mdpi.com |

| Pyrazolo[3,4-d]pyrimidines | HT-29 (colorectal), A549 (lung), MCF-7 (breast) | Potent anticancer activity with IC50 values in the low micromolar range. | researchgate.net |

| Cyanopyrimidines | Ovarian Cancer | Superior anticancer activity compared to 5-fluoro uracil. | ekb.eg |

Enzyme Inhibition Studies (Beyond Kinases)

The biological activity of this chemical family extends to enzymes other than kinases.

Methionine Aminopeptidases (MetAPs): As mentioned previously, pyridinylpyrimidines were identified as a novel class of inhibitors for human MetAPs, with 5-chloro-6-methyl-2-pyridin-2-ylpyrimidine being a key pharmacophore for HsMetAP1 inhibition. nih.govnih.gov

Cyclooxygenase (COX): Numerous pyrimidine derivatives have been investigated for their anti-inflammatory effects, which are often mediated by the inhibition of COX enzymes. nih.gov Studies have identified pyrimidine derivatives that act as selective COX-2 inhibitors. mdpi.comnih.gov This selectivity is a desirable trait, as COX-2 is the inducible isoform primarily involved in inflammation, and inhibiting it while sparing the constitutively active COX-1 can reduce gastrointestinal side effects. nih.gov Some of these compounds showed selectivity towards COX-2 that was superior to the standard drug piroxicam (B610120) and comparable to meloxicam. mdpi.com

Dihydrofolate Reductase (DHFR): The pyrimidine scaffold is central to antifolate drugs that inhibit DHFR, an enzyme critical for the synthesis of nucleotides and amino acids. Pemetrexed, a multi-targeted antifolate containing a pyrimidine ring, is a clinically approved anticancer agent, highlighting the established potential of this class of compounds to inhibit non-kinase enzymes. ekb.eg

Receptor Modulation and Ligand-Binding Studies (e.g., 5-HT7 receptors, Adrenoceptors)

Adrenoceptors: A series of 4-amino-6-chloro-2-piperazinopyrimidines demonstrated high and selective affinity for α2-adrenoceptors in radioligand binding assays. nih.gov The nature of the substituent at the 4-amino position was found to be a critical determinant of potency at these receptors. This finding directly implicates the chloro-pyrimidine core in achieving selective modulation of the adrenergic system. nih.gov

5-HT7 Receptors: The serotonin (B10506) 5-HT7 receptor is involved in a wide range of physiological functions in the central nervous system, and its modulation is a target for treating neuropsychiatric disorders. nih.gov This G-protein coupled receptor activates adenylyl cyclase and can also couple to G12-proteins to activate Rho family GTPases. nih.govnih.gov While direct studies of this compound on 5-HT7 receptors were not identified, the "privileged" nature of pyridine (B92270) and pyrimidine scaffolds suggests that derivatives could potentially interact with this and other G-protein coupled receptors. nih.gov

Anti-inflammatory and Immunomodulatory Activity in Preclinical Settings

The pyrimidine nucleus is a cornerstone in the development of novel anti-inflammatory agents. rsc.org The anti-inflammatory effects are largely attributed to the inhibition of key inflammatory mediators, including COX enzymes, which reduces the production of prostaglandins. nih.gov

Anti-infective Applications (Antimicrobial, Antimalarial, Antiviral)

The pyrimidine ring is a common feature in many anti-infective agents.

Antimicrobial Activity: Derivatives of chloropyrimidine have been screened for antimicrobial activity. For instance, new derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine showed sensitivity against isolates of Staphylococcus aureus, Staphylococcus saprophyticus, Escherichia coli, and Klebsiella pneumoniae. A number of reviews have highlighted the broad potential of pyridine and pyrimidine derivatives as antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as fungi. thepharmajournal.com

Antimalarial Activity: The pyrimidine core is present in crucial antimalarial drugs. The combination of pyrimethamine, a diaminopyrimidine derivative, with sulfonamides is a well-known therapy for malaria. mdpi.com This demonstrates the scaffold's established role in targeting the Plasmodium falciparum parasite.

Antiviral Activity: Pyridine and pyrimidine compounds are noted for their potential therapeutic properties, including antiviral action. ekb.eg Given the urgent need for new antiviral agents, this scaffold continues to be an area of active research and development.

Other Preclinical Biological Activities (e.g., Antiplatelet, Antifibrosis, Central Nervous System Modulation)

While research has primarily focused on the primary pharmacological applications of this compound and its derivatives, preclinical investigations have also explored other potential biological activities, including antifibrosis and central nervous system (CNS) modulation. To date, specific preclinical data on the antiplatelet activity of this compound remains limited in publicly available literature.

Antifibrosis Activity

The therapeutic potential of pyrimidine-based compounds in fibrotic diseases has been an area of active investigation. Fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, leading to organ damage. Studies on structurally related pyrimidine derivatives suggest that this class of compounds can interfere with fibrotic processes.

For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their antifibrotic activity in an in vitro model using immortalized rat hepatic stellate cells (HSC-T6). mdpi.comnih.govresearchgate.net Hepatic stellate cell activation is a key event in the development of liver fibrosis. Several of these compounds demonstrated significant antifibrotic effects, with some showing better activity than the known antifibrotic agent Pirfenidone. mdpi.comresearchgate.net The mechanism of action for these derivatives was linked to the inhibition of collagen expression and a reduction in hydroxyproline (B1673980) content, a major component of collagen. mdpi.comnih.govresearchgate.net

Notably, two compounds from this series, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, exhibited potent inhibition of collagen type I alpha 1 (COL1A1) protein expression. mdpi.comnih.gov

Table 1: Antifibrotic Activity of Selected 2-(Pyridin-2-yl) Pyrimidine Derivatives

| Compound | Target Cell Line | IC50 (µM) | Key Findings | Reference |

| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) | HSC-T6 | 45.69 | Effectively inhibited collagen expression and hydroxyproline content. | mdpi.comnih.gov |

| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) | HSC-T6 | 45.81 | Effectively inhibited collagen expression and hydroxyproline content. | mdpi.comnih.gov |

While these findings are for structurally related compounds and not this compound itself, they provide a strong rationale for investigating its potential as an antifibrotic agent. Further studies on different pyrimidine derivatives have also shown amelioration of hepatic antioxidant capacity and a reduction in fibrogenic markers in animal models of liver fibrosis. researchgate.net

Central Nervous System Modulation

The pyridinylpyrimidine scaffold is of significant interest in the context of central nervous system (CNS) modulation due to its presence in molecules that interact with various CNS targets. Patent literature indicates that this compound is considered a potential intermediate or compound of interest in the development of agents targeting nicotinic acetylcholine (B1216132) receptors (nAChRs). google.com These receptors are widely distributed in the CNS and are involved in regulating the release of several key neurotransmitters, including acetylcholine, dopamine, and serotonin. mdpi.com

Furthermore, preclinical research on other 4-arylpyrimidine derivatives has demonstrated potential neuroprotective effects. In a study focused on cerebral protective agents, novel 4-arylpyrimidine derivatives were synthesized and tested for their anti-anoxic and anti-lipid peroxidation activities in mice. nih.gov These activities are crucial for protecting brain tissue from damage caused by oxygen deprivation and oxidative stress, which are implicated in various neurological disorders. Compounds from this series showed significant efficacy in assays for anti-anoxic activity and in a rat model of arachidonate-induced cerebral edema. nih.gov

The exploration of pyrimidine derivatives in the context of neurodegenerative conditions like Alzheimer's disease has also been a focus of research. nih.gov Various substituted pyrimidines have been investigated for their ability to inhibit enzymes such as monoamine oxidase and acetylcholinesterase, which are key targets in the management of Alzheimer's disease. nih.gov

Although direct preclinical studies detailing the specific CNS modulatory effects of this compound are not extensively documented in peer-reviewed publications, its structural relationship to compounds with known CNS activity and its mention in the context of nAChR modulation suggest that this is a promising area for future investigation.

Future Perspectives and Research Challenges

Development of Novel Analogs with Tailored Biological Profiles

A primary focus for future research is the rational design and synthesis of novel analogs of 4-Chloro-6-pyridin-4-ylpyrimidine to achieve more potent and selective biological activity. The core structure is a versatile scaffold for developing kinase inhibitors, a critical class of drugs in oncology. nih.gov Research has shown that modifications to the pyrimidine (B1678525) core can lead to compounds with significant therapeutic potential.

For instance, in the development of Aurora kinase inhibitors, derivatives based on a related pyrimidine scaffold have been systematically modified to enhance their biological profiles. nih.govacs.org The introduction of various substituted phenyl groups and other moieties has a profound impact on enzymatic inhibition and cellular activity. Compound 13 , which features a 4-chloro-2-fluorophenyl pyrrolidinyl methanone (B1245722) group, demonstrated a notable ability to reduce levels of cMYC and MYCN oncoproteins, despite a slight reduction in direct enzymatic activity against Aurora A compared to its parent compound. nih.govacs.org This highlights a crucial research direction: decoupling enzymatic inhibition from desired downstream cellular effects to create more effective and less toxic therapeutics.

Future work will likely involve creating libraries of analogs by modifying the pyridinyl and pyrimidine rings. Key modifications could include:

Substitution on the Pyridine (B92270) Ring: Introducing electron-donating or electron-withdrawing groups to modulate the electronic properties and binding interactions.

Displacement of the Chlorine Atom: Replacing the chlorine at the C4 position with various nucleophiles (amines, thiols, alcohols) to generate a diverse range of derivatives with potentially new biological targets. nih.gov

Modification at the C6 Position: Exploring alternatives to the pyridin-4-yl group to optimize structure-activity relationships (SAR) for specific targets. For example, studies on related 2-phenol-4-chlorophenyl-6-aryl pyridines have shown that the nature of the aryl group at the C6 position is critical for cytotoxicity and topoisomerase II inhibitory activity. nih.gov

The table below summarizes the activity of some pyrimidine derivatives, illustrating how structural modifications influence their biological effects.

| Compound | Structure / Key Feature | Target | Activity (IC₅₀/EC₅₀) | Key Finding |

| Compound 13 | 4-chloro-2-fluorophenyl pyrrolidinyl methanone group | Aurora A Kinase | 38.6 ± 7.0 nM | High reduction of cMYC/MYCN levels. nih.govacs.org |

| Compound 7 | Lacks fluorine atom compared to Cmpd 13 | Aurora A Kinase | Lower than Cmpd 13 | Lost the ability to reduce cMYC/MYCN levels. nih.govacs.org |

| Compound 10 | 4-chloro-3-fluorophenyl group | Aurora A Kinase | 52.2 ± 8.1 nM | Less potent inhibitor than Cmpd 13. nih.govacs.org |

| Compound 17 | 4-chloro-2,3-difluorophenyl group | Aurora A Kinase | 64.9 ± 13.7 nM | Less potent inhibitor than Cmpd 13. nih.govacs.org |

| Compound 6 (from a different series) | Pyrimidine anchored derivative | HCT116 Cancer Cells | 89.24 ± 1.36 µM | Exhibited the highest anticancer activity in its series. nih.gov |

| Compound 6 (from a different series) | Pyrimidine anchored derivative | MCF7 Cancer Cells | 89.37 ± 1.17 µM | Exhibited the highest anticancer activity in its series. nih.gov |

This table presents data for illustrative pyrimidine derivatives to highlight the impact of structural changes. The compounds are from different research series and are not direct analogs of each other.

Advanced Synthetic Strategies for Complex Derivatizations

The synthesis of the 4-chloro-6-substituted pyrimidine core is a critical step that dictates the accessibility of novel analogs. While conventional methods exist, future research will necessitate the development of more efficient, scalable, and versatile synthetic strategies. nih.gov Challenges include achieving regioselectivity and introducing complex functional groups under mild conditions.

Advanced synthetic approaches could include:

Microwave-Assisted Synthesis: This technique has been successfully used to prepare 2-amino-4-chloro-pyrimidine derivatives, significantly reducing reaction times and often improving yields. nih.gov Applying this to the synthesis of this compound and its derivatives could accelerate the discovery process.

Catalyst Development: The use of special catalysts has been explored for related syntheses, although conventional methods without such catalysts have also been successful. nih.gov Future work could focus on developing novel catalysts, such as palladium complexes for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), to facilitate the construction of complex aryl- and heteroaryl-substituted pyrimidines. Stepwise Suzuki coupling reactions have proven effective in creating complex pyrazol-4-yl-pyridines. nih.gov

Flow Chemistry: For large-scale synthesis, converting batch reactions to continuous flow processes can offer better control over reaction parameters, improve safety, and increase throughput. This would be particularly valuable for producing key intermediates like 4,6-dichloropyrimidine (B16783). google.com

Multicomponent Reactions: Designing one-pot, multicomponent reactions to assemble the pyridinylpyrimidine core from simple precursors could dramatically improve synthetic efficiency and allow for rapid generation of diverse compound libraries.

Research into the synthesis of related 4,6-diarylpyrimidines has provided detailed characterization data, which is crucial for confirming the structures of newly synthesized compounds. nih.gov

| Compound Example | Synthetic Method Highlight | Yield | Melting Point (°C) |

| 10b (N-(2-(4-(4-chlorophenyl)-6-phenylpyrimidin-2-yl)propan-2-yl)-methanesulfon-amide) | Cyclocondensation from 1,3-diarylprop-2-en-1-one | 87% | 186-187 |

| 10c (N-(2-(4-(3-bromophenyl)-6-(4-bromophenyl)pyrimidin-2-yl)propan-2-yl)-methanesulfon-amide) | Cyclocondensation | 74% | 230-231 |

| 10i (Tert-Butyl (2-(4-(4-chlorophenyl)-6-(4-methoxyphenyl)-pyrimidin-2-yl)butan-2-yl)carbamate) | Cyclocondensation | 21% | 139-140 |

This table showcases synthetic outcomes for complex pyrimidine derivatives, indicating the feasibility of producing diverse analogs. nih.gov

Deeper Mechanistic Elucidation through Integrated Experimental and Computational Approaches

Understanding precisely how this compound analogs interact with their biological targets is essential for designing next-generation compounds. While initial screenings can identify active compounds, a deeper mechanistic insight is required to optimize properties like selectivity and to overcome potential resistance mechanisms. An integrated approach combining experimental biology with computational modeling is a powerful strategy for achieving this. nih.gov

Future research should focus on:

Molecular Docking and Simulation: Computational docking studies can predict the binding modes of pyrimidine derivatives within the active site of a target protein, such as a kinase or protease. nih.govnih.gov For example, molecular docking of pyrimidine derivatives into the main protease of SARS-CoV-2 revealed that compound 6 from that study had the highest binding energy score (-8.12 kcal/mol), interacting with key amino acid residues like Phe140 and Asn142. nih.gov Such studies can rationalize observed SAR and guide the design of new analogs with improved binding affinity.

In Silico ADME/Tox Prediction: Computational tools like SwissADME and pkCSM can predict the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of new analogs before they are synthesized. nih.gov This allows researchers to prioritize compounds with favorable drug-like properties, saving time and resources. Studies on certain pyrimidine derivatives showed high gastrointestinal absorption and a favorable bioavailability score of 0.55. nih.gov

X-ray Crystallography: Obtaining crystal structures of analogs bound to their target proteins provides the most detailed and accurate picture of the binding interactions. nih.gov This information is invaluable for structure-based drug design.

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify the binding kinetics and thermodynamics, providing a deeper understanding of the molecular recognition process.

By combining the predictive power of computational chemistry with the empirical data from biological and structural studies, researchers can accelerate the cycle of design, synthesis, and testing to create superior therapeutic agents. nih.gov

Exploration of New Therapeutic Areas

While much of the focus on pyrimidine derivatives has been in oncology, particularly as kinase inhibitors, the versatility of the this compound scaffold suggests potential applications in a broader range of therapeutic areas. nih.govnih.gov The challenge lies in identifying new biological targets and developing assays to screen for activity.

Potential new therapeutic areas for exploration include:

Infectious Diseases: The pyrimidine core is present in many natural and synthetic compounds with antimicrobial activity. Novel derivatives could be screened against a panel of bacteria, fungi, and viruses. For instance, in-silico studies have already explored the potential of pyrimidine derivatives as inhibitors of the SARS-CoV-2 main protease. nih.gov

Neurodegenerative Diseases: Kinases play a significant role in the pathology of diseases like Alzheimer's and Parkinson's. Selective kinase inhibitors based on the pyridinylpyrimidine scaffold could offer new therapeutic strategies.

Inflammatory Diseases: Janus kinase (JAK) inhibitors, some of which are based on related heterocyclic scaffolds, are effective treatments for inflammatory conditions like rheumatoid arthritis and atopic dermatitis. nih.govchemicalbook.com Analogs of this compound could be designed and tested for activity against JAKs or other kinases involved in inflammatory signaling pathways.

Metabolic Diseases: The G-protein-coupled receptor 119 (GPR119) is a target for type 2 diabetes, and agonists often feature heterocyclic cores. The discovery of pyridone-containing GPR119 agonists demonstrates the potential for such scaffolds in metabolic disease research.

A key research challenge will be to build the appropriate biological screening platforms and disease models to test these hypotheses and uncover new therapeutic potential beyond cancer.

Potential Applications in Materials Science and Organic Electronics

Beyond its biomedical potential, the this compound structure possesses electronic and self-assembly properties that make it an attractive candidate for applications in materials science and organic electronics. chemicalbook.com The pyridine and pyrimidine rings are π-conjugated systems, and the nitrogen atoms can act as ligands for metal coordination.

Future research directions in this area include:

Organic Semiconductors: The electronic properties of pyridinylpyrimidine derivatives could be tuned through chemical modification to create novel organic semiconductors for use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The related compound 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is already noted for its potential in this area. chemicalbook.com

Supramolecular Polymers: The ability of the pyridine and pyrimidine nitrogen atoms to coordinate with metal ions or form hydrogen bonds can be exploited to build complex, self-assembled supramolecular structures. For example, the related 4'-chloro-2,2':6',2''-terpyridine is a key building block for creating metallo-supramolecular polymers with interesting optical and mechanical properties. researchgate.nettue.nl

Crystal Engineering: Understanding and controlling the intermolecular interactions (e.g., hydrogen bonding, π-π stacking) of pyridinylpyrimidine derivatives can allow for the design of crystalline materials with specific properties. nih.govmdpi.com The crystal structure of a related compound, 4-Chloro-1-(4-methyl-phenyl-sulfon-yl)-1H-pyrrolo[2,3-b]pyridine, reveals a three-dimensional network stabilized by π-π interactions, highlighting the potential for ordered solid-state structures. nih.gov

Ligands for Catalysis and Sensing: The chelating ability of the pyridinylpyrimidine scaffold could be used to design new ligands for transition metal catalysts or as fluorescent sensors for detecting specific metal ions. Heavy metal complexes with related chloropyridine carboxylic acids have been synthesized and characterized, demonstrating the coordinating ability of such structures. tandfonline.com

The primary challenge in this field is to establish clear structure-property relationships that connect molecular design to macroscopic material performance. This will require a multidisciplinary approach combining organic synthesis, physical chemistry, and materials engineering.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-6-pyridin-4-ylpyrimidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or Suzuki-Miyaura coupling to introduce substituents onto the pyrimidine core. For example:

- Step 1: React 4-chloropyrimidine with pyridin-4-ylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., DME/H₂O) .

- Step 2: Optimize temperature (80–100°C) and pH (neutral to slightly basic) to minimize side reactions.

- Step 3: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Yield improvements (>70%) are achieved by controlling stoichiometry and catalyst loading .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): Confirm substituent positions via ¹H and ¹³C NMR chemical shifts (e.g., pyridinyl protons at δ 8.5–8.7 ppm) .

- Mass Spectrometry (MS): Validate molecular weight (e.g., [M+H]+ peak at m/z 208.05) .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can experimental design be tailored to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- In vitro assays: Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays. IC₅₀ values should be compared to positive controls (e.g., Gefitinib) .

- Molecular docking: Use AutoDock Vina to predict binding affinities to target proteins. Validate with crystallographic data if available .

- Dose-response studies: Test concentrations from 1 nM to 100 µM in triplicate to establish dose-dependent effects .